molecular formula C16H15ClO3 B8562755 Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate CAS No. 921622-92-6

Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate

Cat. No.: B8562755
CAS No.: 921622-92-6
M. Wt: 290.74 g/mol
InChI Key: AKNPREAINPEGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate is a useful research compound. Its molecular formula is C16H15ClO3 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
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Properties

CAS No.

921622-92-6

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate

InChI

InChI=1S/C16H15ClO3/c1-19-16(18)13-4-8-15(9-5-13)20-11-10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3

InChI Key

AKNPREAINPEGLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (54.9 g, 397 mmol) was added to a N,N-dimethylacetamide (330 mL) solution of methyl 4-hydroxybenzoate (25.2 g, 165 mmol) and 2-(4-chlorophenyl)ethyl p-toluenesulfonate (compound described in J. Am. Chem. Soc., (1978), 100, 228-246, 61.7 g, 199 mmol) at room temperature. The mixture was stirred at 120° C. for 1.5 hours. The reaction solution was cooled to room temperature, and water (1 L) was added thereto. The resulting mixture was extracted with ethyl acetate three times. The organic layers were combined, washed with water (three times) and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate, 10:1, V/V) to give 43.2 g of methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate (white solid). All this solid was dissolved in ethanol (430 mL), and a 2 M lithium hydroxide aqueous solution (148 mL, 297 mmol) was added thereto. The mixture was stirred at 60° C. for 2 hours, and the solvents (mainly ethanol) were evaporated. The residue was suspended in water (300 mL), and 2 N hydrochloric acid (160 mL) was added thereto under ice-cooling with stirring. The precipitated white solid was collected by filtration, washed with water and n-hexane, and dried under reduced pressure to give 41.0 g of the title compound (white solid, yield: 90%).
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
61.7 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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